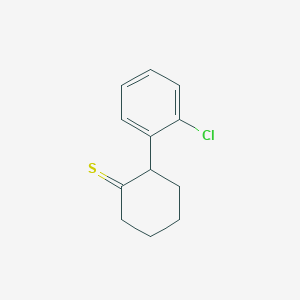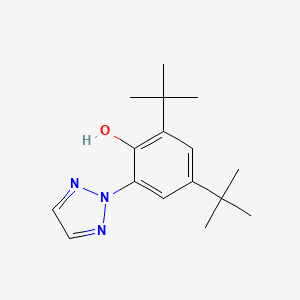
2,4-Di-tert-butyl-6-(2H-1,2,3-triazol-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di-tert-butyl-6-(2H-1,2,3-triazol-2-yl)phenol is a chemical compound known for its unique structure and properties. It belongs to the class of phenolic compounds and is characterized by the presence of two tert-butyl groups and a triazole ring attached to a phenol moiety. This compound is of significant interest in various fields due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-(2H-1,2,3-triazol-2-yl)phenol typically involves multiple steps:
Preparation of 2,4-Di-tert-butylphenol: This is achieved through the Friedel-Crafts alkylation of phenol with isobutylene in the presence of a strong acid catalyst such as triflic acid or zeolites.
Formation of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction involving azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of temperature, pressure, and catalyst concentration to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Di-tert-butyl-6-(2H-1,2,3-triazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Friedel-Crafts alkylation or acylation reactions are employed with catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Various alkyl or aryl-substituted phenols.
Aplicaciones Científicas De Investigación
2,4-Di-tert-butyl-6-(2H-1,2,3-triazol-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as an antioxidant in various chemical formulations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the production of UV absorbers and light stabilizers for plastics and coatings.
Mecanismo De Acción
The mechanism of action of 2,4-Di-tert-butyl-6-(2H-1,2,3-triazol-2-yl)phenol involves its interaction with free radicals and reactive oxygen species. The phenolic group donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The triazole ring enhances the compound’s stability and reactivity, making it effective in various applications .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di-tert-butylphenol: Lacks the triazole ring but shares the phenolic structure.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Contains a benzotriazole ring instead of a triazole ring.
Uniqueness
2,4-Di-tert-butyl-6-(2H-1,2,3-triazol-2-yl)phenol is unique due to the presence of the triazole ring, which imparts additional stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials .
Propiedades
Número CAS |
824407-02-5 |
|---|---|
Fórmula molecular |
C16H23N3O |
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
2,4-ditert-butyl-6-(triazol-2-yl)phenol |
InChI |
InChI=1S/C16H23N3O/c1-15(2,3)11-9-12(16(4,5)6)14(20)13(10-11)19-17-7-8-18-19/h7-10,20H,1-6H3 |
Clave InChI |
AKMLSERDCWYCNI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)N2N=CC=N2)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl-](/img/structure/B14206654.png)
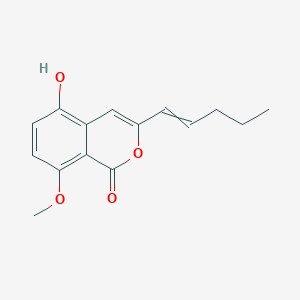
![3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14206662.png)
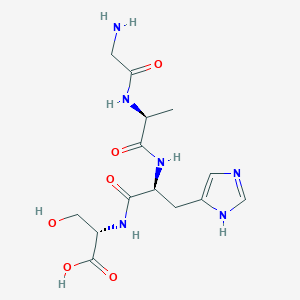
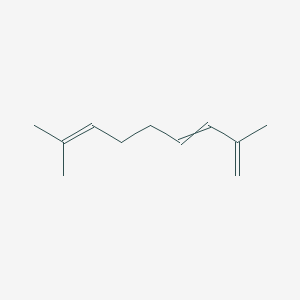
![2-[1-(4-Methylanilino)propylidene]naphthalen-1(2H)-one](/img/structure/B14206686.png)
![2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol](/img/structure/B14206693.png)
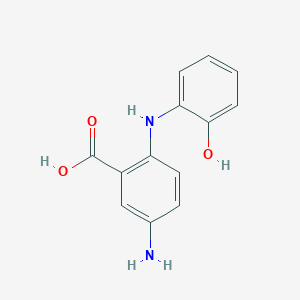
![N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine](/img/structure/B14206705.png)
![2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14206711.png)
![1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium](/img/structure/B14206730.png)

![6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B14206745.png)
